6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene
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Overview
Description
6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene is a heterocyclic compound with a fused ring structure that includes a cyclopropane ring fused to a pyrido[2,3-D]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrido[2,3-D]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-D]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-D]pyrimidin-7-one: Exhibits significant kinase inhibitory activity.
Pyrimido[4,5-D][1,3]oxazine: Studied for its antimicrobial properties
Uniqueness: 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene is unique due to its fused cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
128447-00-7 |
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Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
6,8,10-triazatricyclo[5.4.0.02,4]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-5-2-10-8-7(6(1)5)3-9-4-11-8/h1-2,4H,3H2 |
InChI Key |
OSJSCSIZJAPFDX-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=C3C=NC2=NC=N1 |
Canonical SMILES |
C1C2=C3C=C3C=NC2=NC=N1 |
Synonyms |
1H-Cyclopropa[4,5]pyrido[2,3-d]pyrimidine (9CI) |
Origin of Product |
United States |
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